2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide
Description
2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core linked via a sulfanyl group to an N-(3,4,5-trimethoxyphenyl)acetamide moiety.
Properties
IUPAC Name |
2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3,4,5-trimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-5-22-18(24)17-12(6-7-28-17)21-19(22)29-10-15(23)20-11-8-13(25-2)16(27-4)14(9-11)26-3/h6-9H,5,10H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAVCYNZEMHSAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
It is known that many compounds with similar structures play a role in herbivore defense in plants, often by inhibiting sphingolipid biosynthesis.
Biological Activity
The compound 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide (commonly referred to as compound 1) is a novel synthetic derivative with potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.
Basic Information
- Chemical Formula: C15H21N3O2S2
- Molecular Weight: 339.47614 g/mol
- IUPAC Name: this compound
- SMILES: CCn2c(SCC(=O)NCCC(C)C)nc1ccsc1c2=O
- InChIKey: OZJLEFNAODPYPQ-UHFFFAOYSA-N
Structural Representation
The structural representation of compound 1 can be visualized through its SDF file which provides detailed information about its atomic connectivity and spatial arrangement.
Compound 1's biological activity can be attributed to its interactions with various molecular targets. Preliminary studies suggest that it may exhibit antioxidant , anti-inflammatory , and anticancer properties.
Antioxidant Activity
Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures often demonstrate significant antioxidant capabilities. This is primarily due to the presence of electron-rich moieties that can scavenge free radicals.
Anti-inflammatory Effects
In vitro studies have shown that derivatives of thieno[3,2-d]pyrimidine can inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway.
Anticancer Potential
The anticancer activity of compound 1 has been evaluated against various cancer cell lines. For instance, compounds with similar scaffolds have demonstrated cytotoxicity against breast cancer MCF-7 cells and other tumor types.
Cytotoxicity Assays
A study conducted on related thieno[3,2-d]pyrimidine derivatives reported IC50 values for cytotoxicity against MCF-7 cells ranging from 10 µM to 30 µM. These results suggest that compound 1 may possess comparable or enhanced efficacy in inducing apoptosis in cancer cells.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | MCF-7 | TBD | [Research Study] |
| Compound A | MCF-7 | 15 | [Study Reference] |
| Compound B | Hek293 | 20 | [Study Reference] |
Molecular Docking Studies
Molecular docking studies have been employed to assess the binding affinity of compound 1 to key protein targets involved in cancer progression. The results indicate favorable interactions with proteins such as COX-2 and lipoxygenases (LOX), which are implicated in tumorigenesis.
Summary of Findings
The biological activity of compound 1 is supported by diverse research findings indicating its potential as a therapeutic agent. Its ability to inhibit critical pathways involved in inflammation and cancer progression positions it as a candidate for further development.
Comparison with Similar Compounds
Key Insights :
- The 3,4,5-trimethoxyphenyl group enhances antitumor activity by mimicking colchicine’s microtubule-binding pharmacophore .
- Substituents on the acetamide moiety (e.g., chloro, methoxy) modulate target selectivity. For example, IWP2’s benzothiazole group shifts activity toward WNT inhibition , while the target compound’s trimethoxyphenyl group may favor microtubule disruption .
Quinazoline Derivatives
Quinazoline analogs share a pyrimidine core but replace the thiophene ring with a benzene ring.
Key Insights :
- Quinazoline derivatives with bulky substituents (e.g., phenethyl in Compound C) show superior activity (GI50 = 3.16 µM) compared to smaller groups (e.g., benzyl in Compound B, GI50 = 14.12 µM) .
- The dual trimethoxyphenyl groups in Compound 10 may improve solubility but reduce potency compared to monosubstituted analogs .
Other Heterocyclic Acetamides
Compounds with alternative heterocyclic cores exhibit diverse mechanisms:
Key Insights :
- Thiazolidinone and oxadiazole cores shift activity toward metabolic targets (e.g., α-glucosidase, LOX) rather than antitumor pathways .
- The sulfanyl-acetamide linkage remains a critical feature for binding across diverse targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
